molecular formula C10H5ClO4 B13687069 5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid

5-Chloro-2-oxo-2H-chromene-3-carboxylic Acid

Cat. No.: B13687069
M. Wt: 224.59 g/mol
InChI Key: SQZJMLIIXHFSDI-UHFFFAOYSA-N
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Description

5-Chloro-2-oxo-2H-chromene-3-carboxylic acid is a compound belonging to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and are widely found in nature. This particular compound is characterized by the presence of a chlorine atom at the 5th position, an oxo group at the 2nd position, and a carboxylic acid group at the 3rd position of the chromene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-oxo-2H-chromene-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with malonic acid in the presence of a catalyst. The reaction is usually carried out in an acidic medium, such as glacial acetic acid, to facilitate the formation of the chromene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Chloro-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2).

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes and fluorescent probes .

Properties

Molecular Formula

C10H5ClO4

Molecular Weight

224.59 g/mol

IUPAC Name

5-chloro-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C10H5ClO4/c11-7-2-1-3-8-5(7)4-6(9(12)13)10(14)15-8/h1-4H,(H,12,13)

InChI Key

SQZJMLIIXHFSDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=O)O2)C(=O)O)C(=C1)Cl

Origin of Product

United States

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